![molecular formula C29H28OSi B14446468 {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone CAS No. 76241-27-5](/img/structure/B14446468.png)
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone is a complex organic compound characterized by its unique structural features It contains a methanone group attached to a phenyl ring, which is further substituted with a diphenyl(trimethylsilyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone typically involves multiple steps, including the formation of the trimethylsilyl group and the subsequent attachment of the diphenylmethyl group to the phenyl ring. Common synthetic routes may include:
Formation of Trimethylsilyl Group: This step involves the reaction of a phenyl compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: Similar structure but with a dimethylamino group instead of the trimethylsilyl group.
Methanone, (3-methylphenyl)phenyl-: Contains a methyl group on the phenyl ring.
Uniqueness
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
76241-27-5 |
|---|---|
分子式 |
C29H28OSi |
分子量 |
420.6 g/mol |
IUPAC 名称 |
[4-[diphenyl(trimethylsilyl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H28OSi/c1-31(2,3)29(25-15-9-5-10-16-25,26-17-11-6-12-18-26)27-21-19-24(20-22-27)28(30)23-13-7-4-8-14-23/h4-22H,1-3H3 |
InChI 键 |
AMMFRNSRXXVXFM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


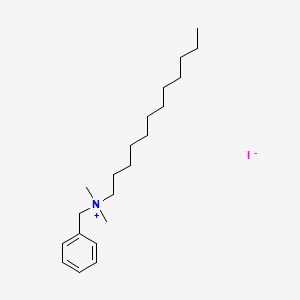


![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
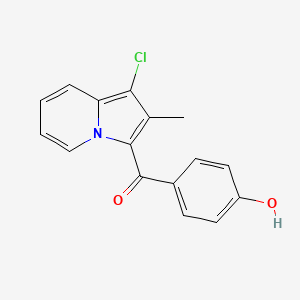
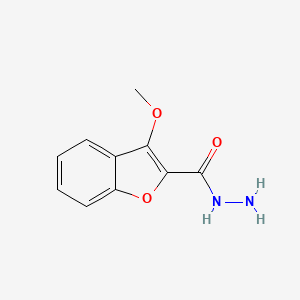
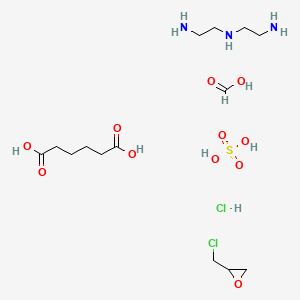

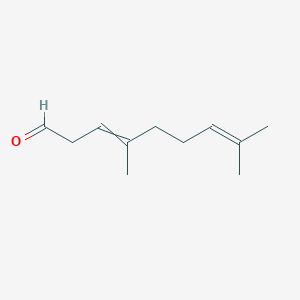
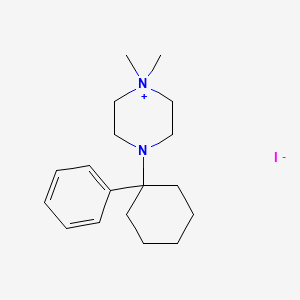
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
